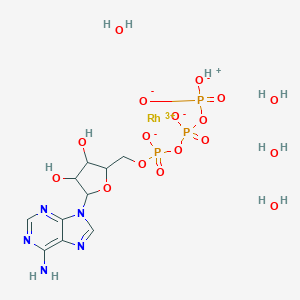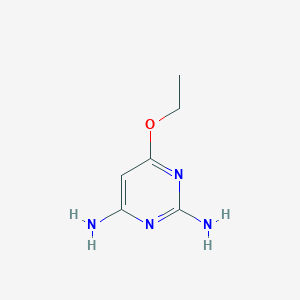![molecular formula C8H7NO2 B038637 7-Methoxyfuro[2,3-C]pyridine CAS No. 117612-53-0](/img/structure/B38637.png)
7-Methoxyfuro[2,3-C]pyridine
概要
説明
7-Methoxyfuro[2,3-C]pyridine is a chemical compound with the molecular formula C8H7NO2 . It is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
The synthesis of 7-Methoxyfuro[2,3-C]pyridine has been described in the literature. A novel series of 7-methoxy-furo[2,3-c]pyridine-4-carboxamides has been synthesized .
Molecular Structure Analysis
The molecular structure of 7-Methoxyfuro[2,3-C]pyridine consists of a pyridine ring fused with a furan ring, with a methoxy group attached to the 7th position . The InChI code for this compound is 1S/C8H7NO2/c1-10-8-7-6 (2-4-9-8)3-5-11-7/h2-5H,1H3 .
Chemical Reactions Analysis
7-Methoxyfuro[2,3-C]pyridine has been used in the synthesis of a series of carboxamides, which were found to be potent inhibitors of phosphodiesterase type 4 (PDE4) .
Physical And Chemical Properties Analysis
7-Methoxyfuro[2,3-C]pyridine is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 149.15 . The compound is stable under normal conditions, but its specific melting point, boiling point, and solubility properties are not mentioned in the available literature .
科学的研究の応用
Pyridine Derivatives in Scientific Research
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities . They are used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific research context. However, in general, pyridine derivatives are synthesized and then incorporated into drug candidates or used as reagents in chemical reactions .
- Results or Outcomes : Pyridine derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . They have shown potential against several disease states .
- Phosphodiesterase 4 (PDE4) Inhibitors
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides have been studied as potential PDE4 inhibitors . PDE4 inhibitors have a wide range of potential therapeutic applications, including the treatment of inflammatory diseases like asthma .
- Methods of Application or Experimental Procedures : The specific compound 2-ethyl-7-methoxyfuro[2,3-c]pyridine-4-carboxylic acid (3,5-dichloro-1-oxopyridin-4-yl)amide was identified as a potent, selective inhibitor of PDE4 . The methods of application would involve synthesizing this compound and testing its inhibitory activity against PDE4 .
- Results or Outcomes : The compound was found to be a potent, selective inhibitor of PDE4, suggesting potential for therapeutic applications .
- Phosphodiesterase 4 (PDE4) Inhibitors
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides have been studied as potential PDE4 inhibitors . PDE4 inhibitors have a wide range of potential therapeutic applications, including the treatment of inflammatory diseases like asthma .
- Methods of Application or Experimental Procedures : The specific compound 2-ethyl-7-methoxyfuro[2,3-c]pyridine-4-carboxylic acid (3,5-dichloro-1-oxopyridin-4-yl)amide was identified as a potent, selective inhibitor of PDE4 . The methods of application would involve synthesizing this compound and testing its inhibitory activity against PDE4 .
- Results or Outcomes : The compound was found to be a potent, selective inhibitor of PDE4, suggesting potential for therapeutic applications .
Safety And Hazards
The safety data sheet for 7-Methoxyfuro[2,3-C]pyridine indicates that it is a hazardous substance. It is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
7-methoxyfuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-8-7-6(2-4-9-8)3-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVILKHNLGIDKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyfuro[2,3-C]pyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

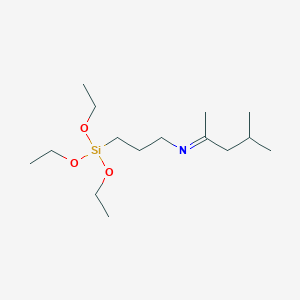
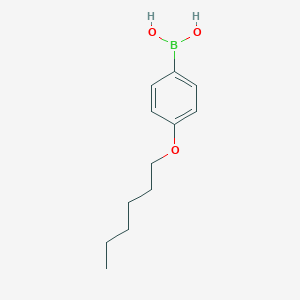
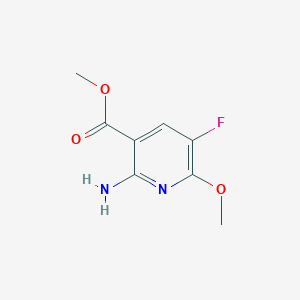
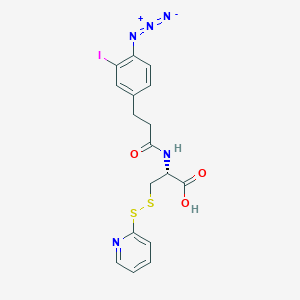
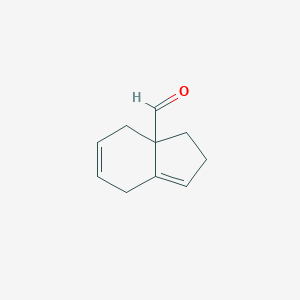
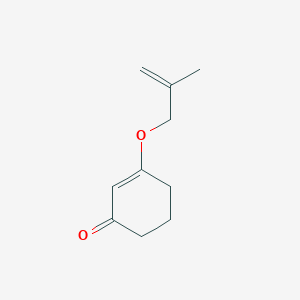
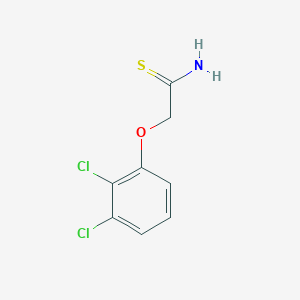
![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)
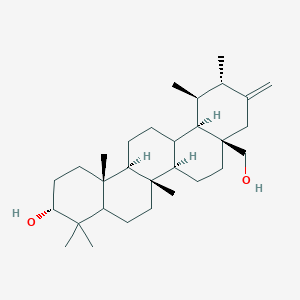
![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)
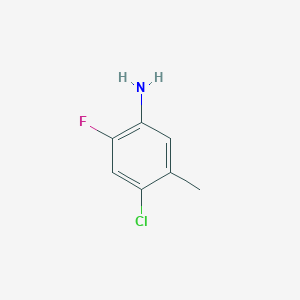
![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
